

Molecular structure and formula of 1,1-Dimethoxycyclopentane

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Compound of Interest

Compound Name: 1,1-Dimethoxycyclopentane

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An In-depth Technical Guide to 1,1-Dimethoxycyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key properties of **1,1-dimethoxycyclopentane**. It includes detailed information on its synthesis, spectroscopic characterization, and physical properties, presented in a format tailored for scientific and research applications.

Molecular Structure and Identification

1,1-Dimethoxycyclopentane, also known as cyclopentanone dimethyl acetal, is a cyclic acetal. Its structure consists of a five-membered cyclopentane ring where the carbonyl carbon of the parent ketone (cyclopentanone) has been converted into an acetal functional group by the addition of two methoxy groups.

Molecular Formula: C₇H₁₄O₂[1]

• IUPAC Name: 1,1-dimethoxycyclopentane[2]

CAS Number: 931-94-2

Synonyms: Cyclopentanone dimethyl ketal



Physicochemical Properties

1,1-Dimethoxycyclopentane is a colorless to almost colorless clear liquid at room temperature. A summary of its key quantitative physical and chemical properties is presented in the table below.

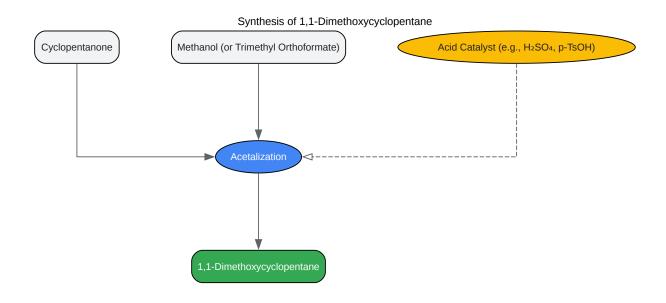
Property	Value	Reference
Molecular Weight	130.19 g/mol	
Boiling Point	140 °C	[1]
Density	0.95 g/cm³ (at 20/20 °C)	
Refractive Index	1.42	
Flash Point	27.1 °C	[1]
Vapor Pressure	9.25 mmHg at 25°C	[1]
LogP	1.54950	[1]
Physical State	Liquid (at 20 °C)	

Synthesis of 1,1-Dimethoxycyclopentane

The most common method for the synthesis of **1,1-dimethoxycyclopentane** is the acid-catalyzed acetalization of cyclopentanone. This reaction can be carried out using either an excess of methanol or, more efficiently, with trimethyl orthoformate, which also acts as a dehydrating agent to drive the reaction to completion.

General Reaction Scheme





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Caption: Synthesis of 1,1-Dimethoxycyclopentane.

Detailed Experimental Protocol (Proposed)

This protocol is based on a well-established procedure for the synthesis of similar acetals.[3]

Materials:

- Cyclopentanone
- · Trimethyl orthoformate
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (or other acid catalyst like p-toluenesulfonic acid)
- Sodium bicarbonate (solid)



- · Anhydrous sodium sulfate
- Dichloromethane (or other suitable solvent for extraction)

Procedure:

- To a stirred solution of cyclopentanone (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.2 eq).
- Carefully add a catalytic amount of concentrated sulfuric acid.
- The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Upon completion, the reaction is quenched by the careful addition of solid sodium bicarbonate until the acid is neutralized.
- The mixture is filtered, and the solvent is removed under reduced pressure.
- The residue is dissolved in dichloromethane and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
- Purification of 1,1-dimethoxycyclopentane can be achieved by distillation under reduced pressure.

Spectroscopic Characterization

The structural confirmation of **1,1-dimethoxycyclopentane** is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• ¹H NMR: The proton NMR spectrum is expected to show a singlet for the six protons of the two equivalent methoxy groups (-OCH₃) and multiplets for the eight protons of the cyclopentane ring.



• ¹³C NMR: The carbon NMR spectrum should exhibit a signal for the quaternary acetal carbon (C(OCH₃)₂), a signal for the two equivalent methoxy carbons (-OCH₃), and signals for the carbons of the cyclopentane ring.

Infrared (IR) Spectroscopy

The IR spectrum of **1,1-dimethoxycyclopentane** is characterized by the absence of a strong carbonyl (C=O) absorption band (typically around 1715 cm⁻¹ for cyclopentanone) and the presence of strong C-O stretching bands characteristic of acetals, typically in the region of 1200-1000 cm⁻¹.

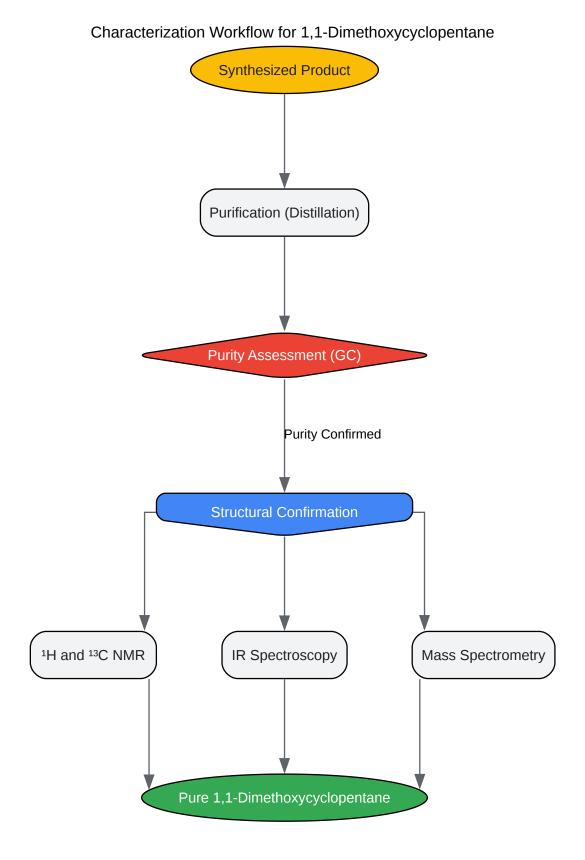
Mass Spectrometry (MS)

The electron ionization mass spectrum of **1,1-dimethoxycyclopentane** is available in the NIST WebBook.[4][5] The fragmentation pattern would be expected to show a molecular ion peak (M⁺) and characteristic fragments resulting from the loss of methoxy groups or parts of the cyclopentane ring.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the characterization of synthesized **1,1-dimethoxycyclopentane**.





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Caption: Characterization workflow for **1,1-dimethoxycyclopentane**.



Solubility

While specific quantitative solubility data is not readily available, based on its chemical structure, **1,1-dimethoxycyclopentane** is expected to be soluble in most common organic solvents such as methanol, ethanol, diethyl ether, acetone, and dichloromethane. Its solubility in water is expected to be low.

Safety Information

1,1-Dimethoxycyclopentane is a flammable liquid and vapor.[2] Appropriate safety precautions, including working in a well-ventilated area and avoiding sources of ignition, should be taken when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

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